N-(2,6-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. The “N-(2,6-dimethylphenyl)” part suggests the presence of a dimethylphenyl group attached to the molecule via a nitrogen atom . The “4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide” part indicates the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as Lidocaine, are synthesized through multi-step processes involving SN2 reactions . These processes often involve the reaction of an amine with an acyl chloride to form an amide, which is a common method for forming carbon-nitrogen bonds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the ring .Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to lidocaine and procainamide , which are known to interact with sodium channels on neuronal cell membranes .
Mode of Action
The compound’s mode of action is likely similar to that of lidocaine and procainamide, given their structural similarities . These drugs limit the spread of seizure activity and reduce seizure propagation by binding preferentially to the inactive state of the sodium channels . They also exhibit antiarrhythmic properties by decreasing sodium and potassium conductance, thereby reducing the excitability of myocardial cells .
Biochemical Pathways
Based on its structural similarity to lidocaine and procainamide, it may influence the sodium ion transport pathway, which plays a crucial role in the initiation and conduction of action potentials in neurons and muscle cells .
Pharmacokinetics
Related compounds such as lidocaine and procainamide are well absorbed from the gastrointestinal tract following oral administration . They undergo extensive first-pass metabolism, resulting in low bioavailability .
Result of Action
Based on its structural similarity to lidocaine and procainamide, it may reduce excitability and conductance of myocardium and suppress pulse formation in automatic ectopic foci .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-7-9-14(2)18(13)21-20(25)19-16(26-3)12-17(24)23(22-19)15-10-5-4-6-11-15/h4-12H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUJZDTYBSVWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.